2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride is a compound that features an imidazole ring and a phenylacetic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of imidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the imidazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
Comparison: Compared to similar compounds, 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride is unique due to the presence of both an imidazole ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the phenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
2-imidazol-1-yl-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10(13-7-6-12-8-13)9-4-2-1-3-5-9;/h1-8,10H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBYCLJRTRSVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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